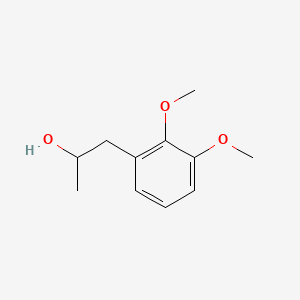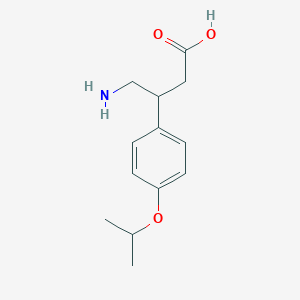
4-Amino-3-(4-isopropoxyphenyl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 4-Amino-3-(4-isopropoxyphenyl)butanoic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely applied for carbon–carbon bond formation . This reaction utilizes organoboron reagents under mild and functional group-tolerant conditions . The preparation of these reagents and their application in the Suzuki–Miyaura coupling are well-documented .
Análisis De Reacciones Químicas
4-Amino-3-(4-isopropoxyphenyl)butanoic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution. The Suzuki–Miyaura coupling reaction is a notable example, where the compound participates in carbon–carbon bond formation . Common reagents used in these reactions include organoboron compounds and palladium catalysts . The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-Amino-3-(4-isopropoxyphenyl)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules . In biology and medicine, it may be utilized in the development of pharmaceuticals and other bioactive compounds . Its unique reactivity also makes it valuable for industrial applications, such as the production of specialty chemicals .
Mecanismo De Acción
The mechanism of action of 4-Amino-3-(4-isopropoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context. its reactivity and ability to form stable bonds with other molecules are key factors in its mechanism of action .
Comparación Con Compuestos Similares
4-Amino-3-(4-isopropoxyphenyl)butanoic acid can be compared with other similar compounds, such as 4-Aminobutanoic acid and 3-Aminobutanoic acid . These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the isopropoxyphenyl group in this compound makes it unique and imparts distinct chemical properties .
Propiedades
Fórmula molecular |
C13H19NO3 |
|---|---|
Peso molecular |
237.29 g/mol |
Nombre IUPAC |
4-amino-3-(4-propan-2-yloxyphenyl)butanoic acid |
InChI |
InChI=1S/C13H19NO3/c1-9(2)17-12-5-3-10(4-6-12)11(8-14)7-13(15)16/h3-6,9,11H,7-8,14H2,1-2H3,(H,15,16) |
Clave InChI |
MFRQZADMWITLAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=CC=C(C=C1)C(CC(=O)O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


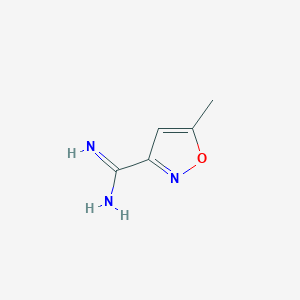
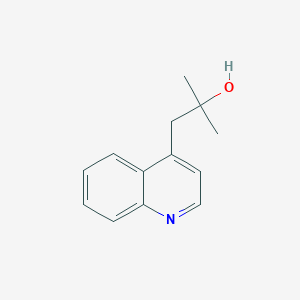


![5-{[(Tert-butoxy)carbonyl]amino}-2-hydroxyhexanoicacid](/img/structure/B13610604.png)
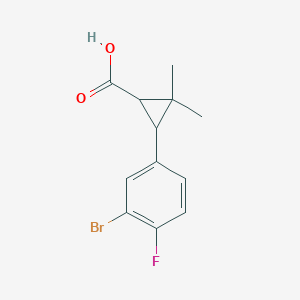
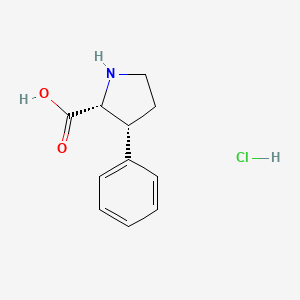
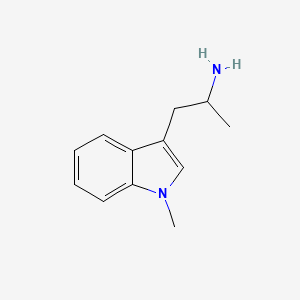
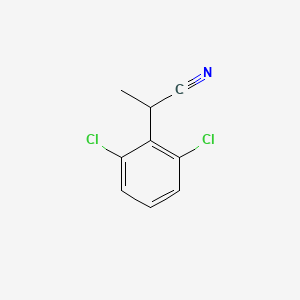
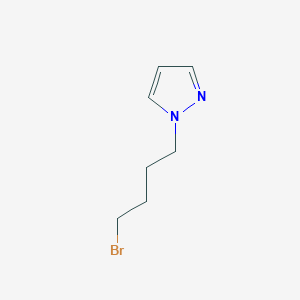
amine](/img/structure/B13610648.png)


